3,4-Difluoro-trans-styryl isocyanate
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Overview
Description
3,4-Difluoro-trans-styryl isocyanate is an organic compound with the molecular formula C9H5F2NO It is characterized by the presence of two fluorine atoms on the benzene ring and an isocyanate group attached to a styryl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-trans-styryl isocyanate typically involves the reaction of 3,4-difluorostyrene with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of isocyanates, including this compound, often employs the phosgene method. This method involves the reaction of an amine with phosgene to produce the corresponding isocyanate. due to the toxicity of phosgene, alternative non-phosgene methods are being explored, such as the use of carbon monoxide and urea .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-trans-styryl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The double bond in the styryl moiety can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and other nucleophiles. Reactions are typically carried out under mild conditions to prevent decomposition of the isocyanate group.
Major Products
The major products formed from reactions with this compound include ureas, carbamates, and other derivatives depending on the nucleophile used .
Scientific Research Applications
3,4-Difluoro-trans-styryl isocyanate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It can be used to modify biomolecules for studying their functions and interactions.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-trans-styryl isocyanate involves the reactivity of the isocyanate group with nucleophiles. This reactivity allows it to form stable covalent bonds with various substrates, making it useful in modifying molecules and materials. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluorophenyl isocyanate
- 3,5-Difluorophenyl isocyanate
- 4-Fluorophenyl isocyanate
Properties
Molecular Formula |
C9H5F2NO |
---|---|
Molecular Weight |
181.14 g/mol |
IUPAC Name |
1,2-difluoro-4-[(E)-2-isocyanatoethenyl]benzene |
InChI |
InChI=1S/C9H5F2NO/c10-8-2-1-7(5-9(8)11)3-4-12-6-13/h1-5H/b4-3+ |
InChI Key |
ZPHVQGIQJOEWJR-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/N=C=O)F)F |
Canonical SMILES |
C1=CC(=C(C=C1C=CN=C=O)F)F |
Origin of Product |
United States |
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